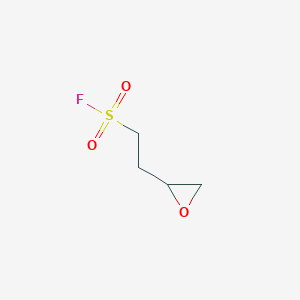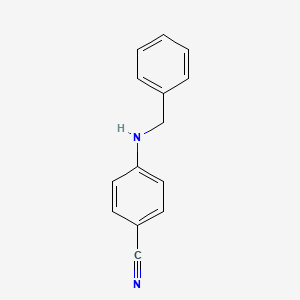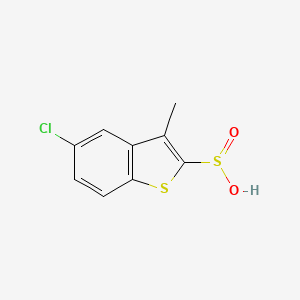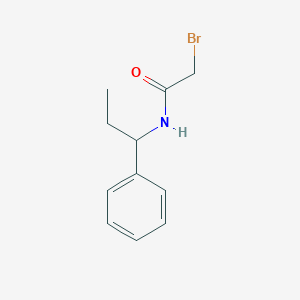
2-bromo-N-(1-phenylpropyl)acetamide
Overview
Description
“2-bromo-N-(1-phenylpropyl)acetamide” is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The stoichiometry of the reaction involving “this compound” is: olefin + 2 NBA + adduct + acetamide . The process appears to occur in two stages, viz., a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .Physical And Chemical Properties Analysis
“this compound” is a biochemical for proteomics research . It has a molecular formula of C11H14BrNO and a molecular weight of 256.14 .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Bromo-N-(phenylsulfonyl)acetamide derivatives exhibit significant antimicrobial activity. They have been studied for their reactivity with nitrogen-based nucleophiles, leading to the formation of aminothiazole, amino-oxazole, quinazoline-2-yl, and other derivatives, which display good antimicrobial properties. Computational calculations support the experimental findings, providing a robust basis for the synthesis of new compounds (Fahim & Ismael, 2019).
Biological Evaluation in Anticonvulsant and Antidepressant Activities
Some derivatives of 2-bromo-N-(1-phenylpropyl)acetamide show potential in anticonvulsant and antidepressant activities. Specifically, compounds such as 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives have been synthesized and evaluated for these activities, showing promise in reducing immobility times in behavioral tests, indicating their potential as antidepressants (Xie, Tang, Pan, & Guan, 2013).
Synthesis of Novel Derivatives for Pharmacological Applications
Novel acetamide derivatives containing the this compound structure have been synthesized and evaluated for various pharmacological activities, including cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. These studies contribute to the development of new drugs with potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).
Chemical and Vibrational Analysis
Studies focusing on the dynamic NMR properties and conformational analysis of derivatives of this compound provide insights into the electronic properties and vibrational mode couplings. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Samimi, Mamaghani, Tabatabeian, & Bijanzadeh, 2010).
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(1-phenylpropyl)acetamide are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It is known that brominated compounds can participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules . The specifics of these interactions for this compound remain to be elucidated.
properties
IUPAC Name |
2-bromo-N-(1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHGMLKADNBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



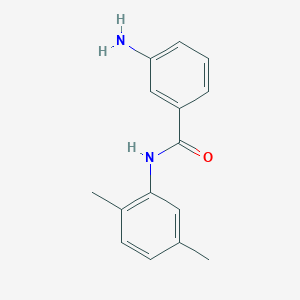
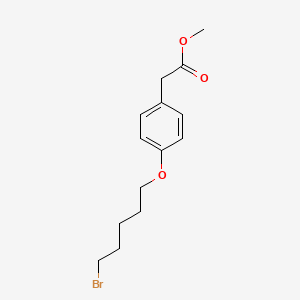

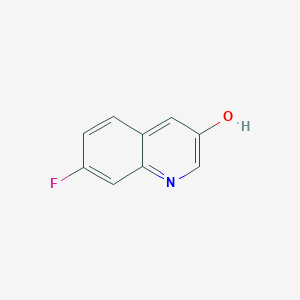
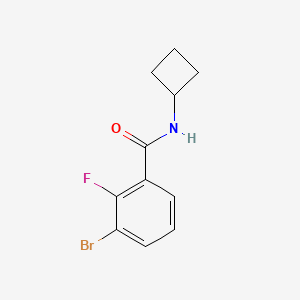
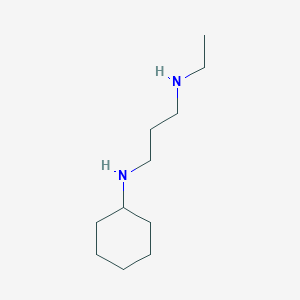
![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)
![N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide](/img/structure/B3075173.png)
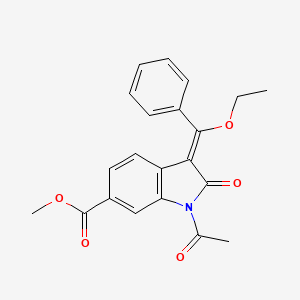
![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)
